molecular formula C16H14N4O2S B2574175 4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2310208-64-9

4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No. B2574175
CAS RN: 2310208-64-9
M. Wt: 326.37
InChI Key: AORLCJPSMHCZGP-UHFFFAOYSA-N
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Description

4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a chemical compound that has drawn the attention of many researchers due to its potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer and Alzheimer's disease. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. It has also been found to inhibit the activity of beta-secretase, which is an enzyme that is involved in the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the levels of beta-amyloid plaques in the brain, which are associated with the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has several advantages and limitations for lab experiments. One advantage is that it has been found to have anticancer activity against various cancer cell lines, making it a potentially useful compound for the development of new cancer therapies. Another advantage is that it has been found to inhibit the formation of beta-amyloid plaques, making it a potentially useful compound for the development of new Alzheimer's disease therapies. However, one limitation is that it has not yet been studied extensively in animal models, and its safety and efficacy in vivo are not yet fully understood.

Future Directions

There are several future directions for the study of 4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one. One future direction is to study its safety and efficacy in animal models, in order to better understand its potential as a therapeutic agent for cancer and Alzheimer's disease. Another future direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, further research could focus on optimizing the synthesis method for this compound, in order to increase its yield and purity.

Synthesis Methods

The synthesis of 4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one involves the reaction of indole-6-carboxylic acid with 2-aminothiazole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of an intermediate, which is then reacted with piperazine in the presence of a base such as triethylamine to yield the final product.

Scientific Research Applications

4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been studied for its potential applications in scientific research. It has been found to have anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.

properties

IUPAC Name

4-(1H-indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14-10-19(6-7-20(14)16-18-5-8-23-16)15(22)12-2-1-11-3-4-17-13(11)9-12/h1-5,8-9,17H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORLCJPSMHCZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=C(C=C2)C=CN3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

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